N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-YL)hexanamide
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Overview
Description
N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)hexanamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)hexanamide typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with butylamine and hexanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Alkyl halides in the presence of a base like sodium hydride in anhydrous conditions.
Major Products Formed
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted amide derivatives.
Scientific Research Applications
N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)hexanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance
Mechanism of Action
The mechanism of action of N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)hexanamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell growth and apoptosis, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-Butyl-N-(3-methyl-1,2,3-thiadiazol-5-yl)hexanamide
- N-Butyl-N-(3-methyl-1,2,5-thiadiazol-5-yl)hexanamide
- N-Butyl-N-(3-methyl-1,3,4-thiadiazol-5-yl)hexanamide
Uniqueness
N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)hexanamide is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
CAS No. |
63194-00-3 |
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Molecular Formula |
C13H23N3OS |
Molecular Weight |
269.41 g/mol |
IUPAC Name |
N-butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)hexanamide |
InChI |
InChI=1S/C13H23N3OS/c1-4-6-8-9-12(17)16(10-7-5-2)13-14-11(3)15-18-13/h4-10H2,1-3H3 |
InChI Key |
LUAJIDPWDMIXPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N(CCCC)C1=NC(=NS1)C |
Origin of Product |
United States |
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